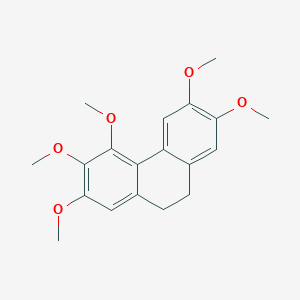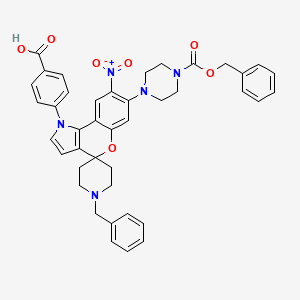
Lin28-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lin28-IN-1 is a small molecule inhibitor specifically designed to target the RNA-binding protein Lin28. Lin28 is known for its role in regulating the biogenesis of the lethal-7 (let-7) microRNA family, which is involved in various cellular processes including development, stem cell maintenance, and oncogenesis . By inhibiting Lin28, this compound can modulate these processes, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lin28-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. The process may include:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of organic reactions such as condensation, cyclization, and functional group transformations.
Functionalization: Introduction of specific functional groups that are essential for the inhibitory activity of this compound. This may involve reactions like halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, or high-performance liquid chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthesis process, optimizing reaction conditions for larger volumes. This includes:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Lin28-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to create analogs of this compound with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various analogs with modified functional groups.
Scientific Research Applications
Lin28-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of Lin28 and its interactions with other molecules.
Biology: Employed to investigate the role of Lin28 in cellular processes such as development, differentiation, and metabolism.
Medicine: Explored as a potential therapeutic agent for diseases where Lin28 is implicated, such as cancer and metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Lin28/let-7 pathway.
Mechanism of Action
Lin28-IN-1 exerts its effects by binding to the RNA-binding protein Lin28, thereby inhibiting its interaction with the lethal-7 microRNA precursors . This inhibition prevents the maturation of lethal-7 microRNAs, leading to alterations in gene expression and cellular processes. The molecular targets and pathways involved include:
Lin28: Directly binds to Lin28, blocking its activity.
Let-7 MicroRNAs: Prevents the biogenesis of lethal-7 microRNAs, affecting their regulatory functions.
Downstream Targets: Alters the expression of genes regulated by lethal-7 microRNAs, impacting various cellular pathways.
Comparison with Similar Compounds
Lin28-IN-1 is unique in its specific inhibition of Lin28. Similar compounds include:
Lin28A Inhibitors: Target the Lin28A isoform, which has distinct but overlapping functions with Lin28.
Lin28B Inhibitors: Target the Lin28B isoform, which also plays a role in development and oncogenesis.
Let-7 Modulators: Compounds that modulate the activity of lethal-7 microRNAs, indirectly affecting Lin28 function.
This compound stands out due to its specificity and potency in inhibiting Lin28, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C41H39N5O7 |
|---|---|
Molecular Weight |
713.8 g/mol |
IUPAC Name |
4-[1'-benzyl-8-nitro-7-(4-phenylmethoxycarbonylpiperazin-1-yl)spiro[chromeno[4,3-b]pyrrole-4,4'-piperidine]-1-yl]benzoic acid |
InChI |
InChI=1S/C41H39N5O7/c47-39(48)31-11-13-32(14-12-31)45-18-15-34-38(45)33-25-36(46(50)51)35(43-21-23-44(24-22-43)40(49)52-28-30-9-5-2-6-10-30)26-37(33)53-41(34)16-19-42(20-17-41)27-29-7-3-1-4-8-29/h1-15,18,25-26H,16-17,19-24,27-28H2,(H,47,48) |
InChI Key |
VZHJVDDVYODWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C3=C(C4=CC(=C(C=C4O2)N5CCN(CC5)C(=O)OCC6=CC=CC=C6)[N+](=O)[O-])N(C=C3)C7=CC=C(C=C7)C(=O)O)CC8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



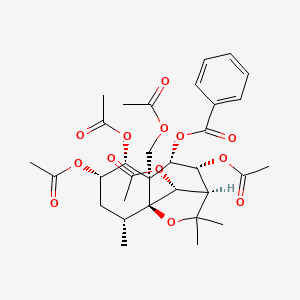
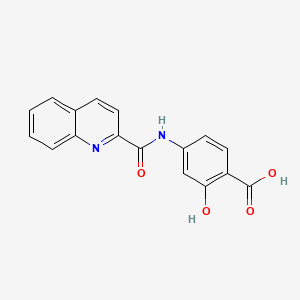
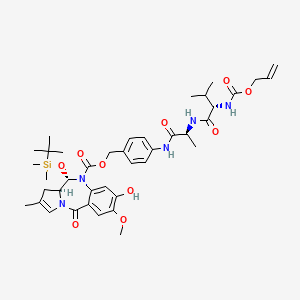
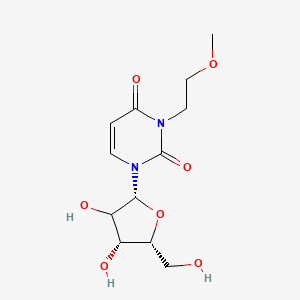
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
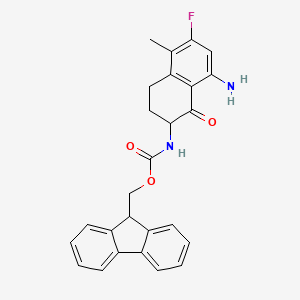
![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
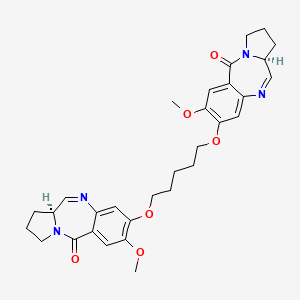
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)

![5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
